molecular formula C11H7ClN4S B1530946 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 5334-62-3

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B1530946
CAS No.: 5334-62-3
M. Wt: 262.72 g/mol
InChI Key: CZGVRFHZDOOIOU-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a useful research compound. Its molecular formula is C11H7ClN4S and its molecular weight is 262.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol and its derivatives have been the subject of various synthesis and chemical property studies. Al‐Zaydi (2009) synthesized fused pyrazolo[1,5-a]pyrimidine derivatives, including compounds related to the target chemical, under microwave irradiation, demonstrating the efficiency of eco-friendly energy sources in synthesizing complex heterocycles (Al‐Zaydi, 2009). Additionally, a range of pyrazolo[3,4-d]pyrimidine analogues has been synthesized and tested for adenosine receptor affinity, indicating the potential for developing new therapeutic agents (Harden, Quinn, & Scammells, 1991).

Antiproliferative and Proapoptotic Activities

Studies have highlighted the antiproliferative and proapoptotic activities of pyrazolo[3,4-d]pyrimidine derivatives, especially towards specific cancer cells. Carraro et al. (2006) demonstrated that these compounds inhibit cell proliferation and induce apoptosis through inhibition of Src phosphorylation and the anti-apoptotic gene BCL2, suggesting a promising avenue for cancer therapy development (Carraro et al., 2006).

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored in various studies. For instance, El-sayed et al. (2017) synthesized 4-substituted derivatives that exhibited moderate to outstanding activity against a range of bacteria and fungi, highlighting the versatility of these compounds in developing new antimicrobial agents (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

Insecticidal and Antitumor Activities

New derivatives have also been synthesized for evaluating insecticidal and antitumor activities. Ismail et al. (2021) investigated 1,3,4-thiadiazole and pyrimidine derivatives for their efficacy against cotton leafworm, showing notable results (Ismail et al., 2021). Furthermore, Fahmy et al. (2002) synthesized compounds with antitumor activity, suggesting the potential of these molecules in cancer treatment (Fahmy, Rostom, & Bekhit, 2002).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of Src family kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to and inhibit the activity of other kinases, such as cAMP-dependent protein kinase catalytic subunit alpha, affecting various cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain cancer cell lines by inhibiting Src kinase activity, leading to cell cycle arrest and programmed cell death . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts critical signaling pathways, such as the AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of compensatory pathways that mitigate its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target kinases and induce desired therapeutic effects, such as tumor regression in cancer models . At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and systemic toxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, affecting its intracellular concentration and localization . Furthermore, binding proteins can sequester this compound in specific cellular compartments, influencing its bioavailability and activity .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns that impact its function. It can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with its target molecules and exert its biochemical effects within the appropriate cellular context .

Properties

IUPAC Name

1-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGVRFHZDOOIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=S)N=CN3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405421
Record name SBB040439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-62-3
Record name NSC1446
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB040439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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